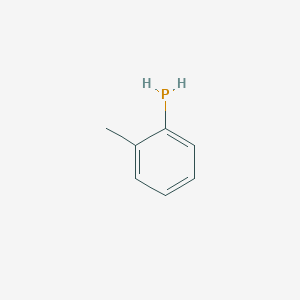

(2-Methylphenyl)phosphane

CAS No.: 53772-59-1

Cat. No.: VC14195957

Molecular Formula: C7H9P

Molecular Weight: 124.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53772-59-1 |

|---|---|

| Molecular Formula | C7H9P |

| Molecular Weight | 124.12 g/mol |

| IUPAC Name | (2-methylphenyl)phosphane |

| Standard InChI | InChI=1S/C7H9P/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3 |

| Standard InChI Key | KYLUAQBYONVMCP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1P |

Introduction

Physical and Chemical Properties

Structural and Physicochemical Characteristics

The compound exists as a white crystalline solid with a cone angle of 194°, which influences its coordination behavior .

Synthesis Methods

Grignard Reagent Approach

The classical synthesis involves reacting 2-bromotoluene with magnesium to form a Grignard reagent, followed by reaction with phosphorus trichloride (PCl₃) :

-

Grignard Formation:

-

2-bromotoluene (117 mmol) in THF reacts with magnesium turnings (128 mmol) under reflux.

-

-

Phosphine Synthesis:

Reduction of Phosphine Oxides

Tri-o-tolylphosphine oxide can be reduced to the phosphine using sodium borohydride (NaBH₄) or oxalyl chloride under inert conditions :

-

Example:

Applications in Catalysis and Coordination Chemistry

Role in Cross-Coupling Reactions

Tri-o-tolylphosphine serves as a ligand in palladium-catalyzed coupling reactions, enhancing reaction rates and selectivity due to its steric and electronic effects :

| Reaction Type | Example Application | Conditions | Outcome |

|---|---|---|---|

| Suzuki-Miyaura | Synthesis of biphenyl derivatives | Pd(OAc)₂, K₂CO₃, THF/H₂O, 90°C | High yields (>70%) |

| Heck Reaction | Arylation of alkenes | PdCl₂, P(o-tol)₃, Na₂CO₃, DMF | Good functional group tolerance |

| Buchwald-Hartwig | Amination of aryl halides | Pd₂(dba)₃, P(o-tol)₃, Cs₂CO₃ | Efficient for electron-rich substrates |

Coordination with Transition Metals

The ligand forms stable complexes with metals like Rh, Ir, and Cu, which are active in hydrogenation and catalytic cycles :

-

Rhodium Complexes:

-

Copper Complexes:

-

Copper(I) tris(tris(2-methylphenyl)phosphine) complexes catalyze redox reactions and substitutions.

-

| Hazard Code | Description | Precautionary Measures |

|---|---|---|

| R22 | Harmful if swallowed | Avoid ingestion; rinse mouth |

| R36/37/38 | Irritating to eyes, skin, and respiratory system | Use gloves, goggles, and masks |

| WGK 3 | Harmful to aquatic organisms | Dispose of waste properly |

Recent Research and Developments

Photocatalytic Applications

A 2021 study demonstrated the use of P(o-tol)₃ in photocatalytic arylation of PH₃, highlighting its role in stabilizing reactive intermediates .

Electrochemical Reduction

Recent advances in electrochemical reduction of triarylphosphine oxides to phosphines using aluminum anodes offer scalable recycling methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume